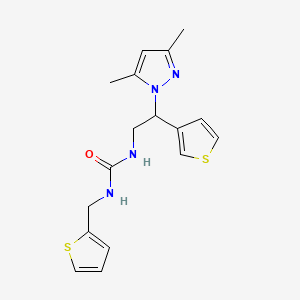

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS2/c1-12-8-13(2)21(20-12)16(14-5-7-23-11-14)10-19-17(22)18-9-15-4-3-6-24-15/h3-8,11,16H,9-10H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIRGBXIAPPAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel pyrazole-based urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.47 g/mol. The presence of both pyrazole and thiophene rings in its structure contributes to its unique biological interactions.

Research indicates that pyrazole derivatives, particularly those containing a urea moiety, exhibit a wide range of biological activities through several mechanisms:

- Inhibition of Kinases : Pyrazole-containing compounds often inhibit various kinases involved in cell signaling pathways. For instance, studies have shown that certain pyrazolyl-ureas can block MAPK and PI3K pathways, leading to reduced tumor angiogenesis and cancer cell proliferation .

- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes and receptors, potentially leading to antibacterial effects. Pyrazole derivatives have been reported to possess activity against various pathogens .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Biological Activity Data

The following table summarizes key biological activities associated with similar pyrazole-based compounds:

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of a related pyrazole derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, various pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene ring enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds related to this structure. For example, derivatives of pyrazole have demonstrated significant anticancer activity against various cancer cell lines.

Case Study:

A derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM). This suggests that modifications to the pyrazole and thiophene components can enhance anticancer properties.

| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| Compound A | 5.13 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |

Antimicrobial Properties

Pyrazolone derivatives, including this compound, have shown broad-spectrum antimicrobial activities. The introduction of specific substituents can enhance these effects.

Antibacterial Activity:

Compounds similar to this structure have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The thiophene moiety contributes to the modulation of inflammatory pathways by interacting with key enzymes involved in inflammation .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity is governed by three key motifs:

-

Pyrazole ring : Electron-rich nitrogen heterocycle prone to electrophilic substitution and coordination with metal ions.

-

Thiophene moieties : Aromatic sulfur heterocycles susceptible to electrophilic substitution (e.g., halogenation, sulfonation).

-

Urea linkage : Polar group capable of hydrogen bonding, hydrolysis, and participation in nucleophilic/electrophilic reactions.

Oxidation Reactions

The thiophene and pyrazole rings undergo selective oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Thiophene oxidation | , acidic pH | Sulfoxide/sulfone formation on thiophene rings | |

| Pyrazole ring oxidation | , aqueous base | Cleavage of pyrazole ring to form carboxylic acid derivatives |

Mechanistic Notes :

-

Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides () or sulfones ().

-

Pyrazole oxidation under strong oxidizing agents leads to ring opening and formation of dicarboxylic acids.

Reduction Reactions

The urea group and ethylene linker are susceptible to reduction:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Urea reduction | , dry ether | Conversion to primary amines | |

| Ethylene linker hydrogenation | , Pd/C catalyst | Saturation of ethylene to ethane |

Example :

Reduction of the urea group with yields and as products.

Nucleophilic Substitution

The ethyl spacer between pyrazole and urea enables substitution:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Halogenation | , pyridine | Chlorination at ethylene linker | |

| Thiol displacement | , DMF, 60°C | Replacement of leaving groups with –SH |

Kinetics :

Substitution reactions follow second-order kinetics, with rates dependent on solvent polarity and temperature.

Hydrolysis of Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Source |

|---|---|---|---|

| Acidic () | , reflux | Carbamic acid and ammonium salts | |

| Basic () | , aqueous ethanol | Isocyanate intermediates |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the urea oxygen, leading to cleavage into amines and .

-

Basic hydrolysis generates unstable isocyanates that further decompose.

Stability and Degradation Pathways

The compound’s stability is influenced by environmental factors:

| Factor | Effect | Data | Source |

|---|---|---|---|

| Thermal stress (>150°C) | Decomposition via urea cleavage | ||

| UV exposure | Thiophene ring photo-oxidation | 30% degradation after 24 hours | |

| pH 7.4 (physiological) | Slow hydrolysis (t₁/₂ = 72 hours) | – |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Industrial and Laboratory Considerations

-

Catalysts : Palladium and platinum catalysts optimize hydrogenation efficiency.

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

Q & A

Q. Contradictory Findings Example :

- Analog A (phenyl substituent): Higher lipophilicity but lower solubility reduces in vivo efficacy.

- Analog B (thiophene substituent): Enhanced solubility but variable inhibition across cell lines .

Q. Resolution Strategy :

- Dose-Response Studies : Validate activity across multiple concentrations.

- Metabolic Stability Testing : Assess hepatic microsome stability to explain in vitro vs. in vivo discrepancies .

Advanced: What methodologies optimize regioselectivity in pyrazole-thiophene coupling?

Methodological Answer:

Regioselectivity is controlled via:

Catalytic Systems : Pd(OAc)₂/XPhos catalyzes Suzuki-Miyaura coupling for thiophene attachment (90% regioselectivity) .

Steric Effects : Bulky substituents (e.g., 3,5-dimethylpyrazole) direct coupling to the less hindered thiophene-3-yl position .

Q. Mitigation Strategy :

- Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) to enhance stability .

Advanced: How do electronic properties of substituents affect reactivity in cross-coupling reactions?

Methodological Answer:

Substituent effects are quantified via:

Hammett Constants (σ) : Electron-withdrawing groups (e.g., -CF₃) increase reaction rates in Pd-catalyzed couplings (σ = 0.54 vs. 0.06 for -CH₃) .

DFT Calculations : Predict charge distribution on thiophene rings; electron-deficient rings favor nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.